REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([C:7]2[S:11][C:10](/[N:12]=C/N(C)C)=[N:9][CH:8]=2)=[O:6])[CH2:3][CH2:2]1>[NH4+].[OH-]>[NH2:12][C:10]1[S:11][C:7]([C:5]([NH:4][CH:1]2[CH2:2][CH2:3]2)=[O:6])=[CH:8][N:9]=1 |f:1.2|
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Name
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|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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C1(CC1)NC(=O)C1=CN=C(S1)/N=C/N(C)C
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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[NH4+].[OH-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was evaporated off
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Type
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ADDITION
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Details
|
Additional water was then added
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (4×)
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Type
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CUSTOM
|
Details
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dried
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Type
|
CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
flushed with toluene (2×)
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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NC=1SC(=CN1)C(=O)NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |